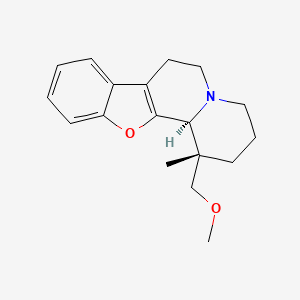

ORM-10921 (free base)

Descripción

Propiedades

Número CAS |

610782-82-6 |

|---|---|

Fórmula molecular |

C18H23NO2 |

Peso molecular |

285.4 g/mol |

Nombre IUPAC |

(1S,12bS)-1-(methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine |

InChI |

InChI=1S/C18H23NO2/c1-18(12-20-2)9-5-10-19-11-8-14-13-6-3-4-7-15(13)21-16(14)17(18)19/h3-4,6-7,17H,5,8-12H2,1-2H3/t17-,18-/m1/s1 |

Clave InChI |

OCUKPFWNSAAHRP-QZTJIDSGSA-N |

SMILES |

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |

SMILES isomérico |

C[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4O3)COC |

SMILES canónico |

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ORM-10921; ORM 10921; ORM10921 |

Origen del producto |

United States |

Foundational & Exploratory

ORM-10921: The Selective α2C-Adrenoceptor Antagonist

Technical Monograph & Experimental Guide [1]

Executive Summary

ORM-10921 is a highly potent and selective antagonist of the alpha-2C adrenergic receptor (α2C-AR) .[2][3] Unlike non-selective α2-blockers (e.g., idazoxan) that indiscriminately affect α2A, α2B, and α2C subtypes—often leading to cardiovascular side effects like hypertension and sedation—ORM-10921 targets the specific receptor subtype implicated in the modulation of cognitive processes and mood regulation in the prefrontal cortex (PFC).

Research validates ORM-10921 as a critical tool compound and potential therapeutic candidate for neuropsychiatric disorders characterized by cognitive deficits and negative symptoms, including Schizophrenia , Alzheimer’s Disease , and Major Depressive Disorder . Its primary mechanism involves the disinhibition of dopaminergic and noradrenergic efflux in the PFC, improving sensorimotor gating and declarative memory without inducing motor hyperactivity.

Molecular Mechanism & Pharmacology

Receptor Selectivity Profile

The therapeutic precision of ORM-10921 lies in its selectivity ratio. The α2A-AR subtype is the primary regulator of sympathetic outflow and sedation; blocking it causes significant side effects. ORM-10921 avoids this by preferentially binding to α2C-ARs, which are predominantly located in the striatum and hippocampus and function as inhibitory autoreceptors or heteroreceptors on nerve terminals.

| Parameter | Value / Characteristic |

| Chemical Name | (1S,12bS)-1-(methoxymethyl)-1-methyl-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizine |

| CAS Number | 610782-82-6 |

| Binding Affinity ( | 0.078 – 1.2 nM (α2C-AR) |

| Selectivity Ratio | 10–100 fold selectivity for α2C over α2A |

| Primary Effect | Antagonism of presynaptic α2C-autoreceptors |

| Downstream Consequence | Increased extracellular Dopamine (DA) & Norepinephrine (NE) in PFC |

Mechanism of Action Pathway

The following diagram illustrates how ORM-10921 disinhibits neurotransmitter release. Under normal conditions, activation of the presynaptic α2C receptor inhibits the release of DA and NE. ORM-10921 blocks this negative feedback loop.

Figure 1: Mechanism of Action. ORM-10921 blocks the inhibitory α2C receptor, preventing Gi/o-mediated suppression of Calcium influx, thereby facilitating neurotransmitter exocytosis.

Therapeutic Applications & Preclinical Data[3][4][5][7]

Schizophrenia (Negative Symptoms & Cognition)

Current antipsychotics (D2 antagonists) treat positive symptoms (hallucinations) but often fail to address negative symptoms (social withdrawal) and cognitive decline.

-

Evidence: In phencyclidine (PCP) or MK-801 induced models of schizophrenia, ORM-10921 reverses deficits in Prepulse Inhibition (PPI) and social behavior.

-

Synergy: When co-administered with haloperidol (a typical antipsychotic), ORM-10921 potentiates the therapeutic effect without increasing catalepsy (motor rigidity), suggesting it can lower the required dose of D2 blockers.

Depression and Anxiety

-

Evidence: In the Flinders Sensitive Line (FSL) rat model of depression, ORM-10921 demonstrated potent antidepressant-like effects in the Forced Swim Test (FST) , significantly reducing immobility time.[1]

-

Differentiation: Unlike idazoxan, ORM-10921 improves mood metrics without non-specific sedation.[1]

Cognitive Dysfunction (Alzheimer's)

-

Evidence: ORM-10921 reverses drug-induced spatial memory deficits in the Morris Water Maze and improves object discrimination in Novel Object Recognition (NOR) tasks.

Experimental Protocols

In Vivo Microdialysis (Dopamine Quantification)

To verify ORM-10921's effect on neurochemistry, researchers use microdialysis to sample extracellular fluid from the Prefrontal Cortex (PFC).[3]

Objective: Measure free dopamine levels in the PFC following systemic administration.

Protocol:

-

Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats (isoflurane). Implant a guide cannula targeting the medial PFC (Coordinates relative to bregma: AP +3.2 mm, ML +0.6 mm, DV -3.8 mm).

-

Recovery: Allow 5–7 days for post-operative recovery.

-

Probe Insertion: Insert a concentric dialysis probe (2 mm membrane length) 12 hours prior to the experiment.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant rate of 1.0 µL/min.

-

Baseline Sampling: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline dopamine levels.

-

Drug Administration: Administer ORM-10921 (0.03, 0.1, or 0.3 mg/kg s.c.) or Vehicle.

-

Analysis: Analyze samples using HPLC with electrochemical detection (HPLC-ECD).

-

Validation: A >150% increase in extracellular dopamine relative to baseline confirms α2C antagonism efficacy.

Novel Object Recognition (NOR) Assay

This behavioral assay validates the pro-cognitive (nootropic) effects of ORM-10921.

Protocol:

-

Habituation: Place subject in the open-field arena (no objects) for 10 minutes/day for 2 days.

-

Training (T1): Introduce two identical objects (A + A). Allow 10 minutes of exploration.

-

Inter-trial Interval (ITI): Return subject to home cage. Administer ORM-10921 (s.c.) during this retention interval (e.g., 1 hour or 24 hours depending on memory phase studied).

-

Testing (T2): Return subject to arena containing one familiar object (A) and one novel object (B).

-

Scoring: Calculate the Discrimination Index (DI) :

-

Interpretation: A positive DI indicates intact declarative memory. ORM-10921 treated groups should show significantly higher DI compared to impairment models (e.g., MK-801 treated).

Synthesis & Chemical Properties

The synthesis of ORM-10921 relies on ensuring the correct stereochemistry at the 1 and 12b positions.

-

Core Structure: Benzofuro[2,3-a]quinolizine skeleton.[4]

-

Key Synthetic Step: Asymmetric

-alkylation of an -

Stereochemistry: The (1S, 12bS) enantiomer is the active pharmacological agent.

-

Solubility: The free base is lipophilic; for biological assays, it is often converted to a hydrochloride (HCl) salt or dissolved in a vehicle of saline with minimal DMSO if necessary.

References

-

Sallinen, J., et al. (2013).[2] "Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models." British Journal of Pharmacology.

-

Uys, M., et al. (2016). "The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat."[1] Behavioural Pharmacology.

-

Erasmus, M., et al. (2016).[6] "The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol."[6] Progress in Neuro-Psychopharmacology and Biological Psychiatry.

-

Zhang, Y., et al. (2019). "Synthesis, biological evaluation, and molecular modeling of ORM-10921 and its analogs as α2C-adrenoceptor antagonists." Chemical Biology & Drug Design.

Sources

- 1. The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ORM-10921 and the Selective Blockade of Alpha-2C Adrenoceptors

[1][2][3][4]

Executive Summary

ORM-10921 represents a pivotal advancement in adrenergic pharmacology, functioning as a potent and highly selective antagonist of the

This guide details the molecular profile, signal transduction mechanisms, and validated experimental protocols for utilizing ORM-10921 in neuropsychiatric and vascular research.

Part 1: Molecular Profile & Selectivity

The primary utility of ORM-10921 lies in its ability to isolate

Binding Affinity and Selectivity Data

The following data synthesizes competitive binding assays across human receptor subtypes. Note the critical "Selectivity Window" between

| Receptor Subtype | Functional Role | Consequence of Blockade (ORM-10921) | |

| 0.08 – 1.2 | Modulation of neurotransmitter release (stress/cold); Cold-induced vasoconstriction | Primary Target: Pro-cognitive, antidepressant, anti-vasospastic. | |

| > 10.0 | Sedation, hypotension, analgesia, inhibition of NE release (dominant) | Minimal/No Effect: Avoids sedation and hypotension. | |

| > 100.0 | Vascular tone, developmental roles | Negligible interaction at therapeutic doses. |

Key Insight: The

Part 2: Mechanism of Action (Signaling Pathways)

ORM-10921 operates via two distinct physiological contexts: the Central Nervous System (CNS) and Peripheral Vascular Smooth Muscle.

CNS Mechanism (Schizophrenia/Depression)

In the Prefrontal Cortex (PFC),

Peripheral Mechanism (Raynaud's Phenomenon)

In cutaneous arteries, cooling triggers the Rho/ROCK pathway, causing translocation of

Visualization: Dual-Context Signaling

Figure 1: Dual mechanism of ORM-10921. Left: Disinhibition of neurotransmitter release in the CNS. Right: Blockade of cold-induced receptor translocation and vasoconstriction in Raynaud's Phenomenon.

Part 3: Experimental Protocols

To validate ORM-10921 activity, simple binding assays are insufficient due to the high homology between

Protocol: [35S]GTP S Functional Antagonist Assay

This assay measures the ability of ORM-10921 to inhibit agonist-induced G-protein activation.

Reagents:

-

Membranes: CHO cells stably expressing human

-AR (avoid native tissue due to mixed subtypes). -

Agonist: UK-14,304 (Brimonidine) or Norepinephrine (Full agonist to stimulate the system).

-

Radioligand: [35S]GTP

S (Non-hydrolyzable GTP analog).[4] -

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 1

M GDP, pH 7.4.

Workflow:

-

Preparation: Dilute membranes in Assay Buffer. Pre-incubate with GDP (1

M) for 15 min at 25°C. Why? GDP reduces basal G-protein noise, increasing the signal-to-noise ratio. -

Antagonist Incubation: Add ORM-10921 (concentration range:

to -

Agonist Challenge: Add UK-14,304 at its

concentration. Critical: Using -

Labeling: Add [35S]GTP

S (approx. 0.1 - 0.3 nM final). -

Incubation: Incubate for 60 min at 30°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

Self-Validating Controls:

-

Basal Binding: Buffer + Membranes + [35S]GTP

S (No agonist). -

Non-Specific Binding (NSB): Add 10

M unlabelled GTP -

Positive Control: Use Atipamezole (non-selective antagonist) to define 100% inhibition.

Visualization: Assay Workflow

Figure 2: Sequential workflow for [35S]GTP

Part 4: Therapeutic Implications[4][6]

Neuropsychiatry (Schizophrenia & Depression)

Standard antipsychotics (D2 blockers) often fail to treat cognitive and negative symptoms.

-

Mechanism: ORM-10921 increases dopamine specifically in the Prefrontal Cortex (PFC) without affecting the Striatum.

-

Result: Improvement in object recognition memory (NOR tests) and social behavior in phencyclidine (PCP) models, without extrapyramidal side effects.

Raynaud's Phenomenon

Current treatments (Calcium channel blockers) cause systemic hypotension.

-

Mechanism: ORM-10921 targets the "local fault" (translocated

receptors) in the digits. -

Result: Prevention of cold-induced vasoconstriction with no effect on systemic blood pressure.

References

-

Sallinen, J., et al. (2013).

-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models.[1][2][3] British Journal of Pharmacology. -

Uys, M., et al. (2016). The

-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol.[5] Progress in Neuro-Psychopharmacology and Biological Psychiatry. -

Uys, M., et al. (2017). The

-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat.[1][6] Behavioural Pharmacology. -

Chotani, M. A., et al. (2004). Silent

-adrenergic receptors enable cold-induced vasoconstriction in cutaneous arteries. American Journal of Physiology-Heart and Circulatory Physiology. -

Orion Corporation. (2013). Patent WO2013007576A1: Alpha-2C Antagonists for use in the treatment of Raynaud's Phenomenon.

Sources

- 1. Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Recalibration of a CNS Candidate: An In-depth Technical History of ORM-10921

A Senior Application Scientist's Guide to the Discovery, Preclinical Validation, and Strategic Development of a Selective α2C-Adrenoceptor Antagonist

Abstract

This technical guide provides a comprehensive chronicle of the discovery and development of ORM-10921, a selective α2C-adrenoceptor antagonist developed by Orion Corporation. We will dissect the scientific rationale underpinning the selection of the α2C-adrenoceptor as a therapeutic target for central nervous system (CNS) disorders, detail the preclinical experimental workflows that validated its therapeutic potential, and analyze its ultimate strategic trajectory within the pharmaceutical landscape. This document is intended for researchers, scientists, and drug development professionals seeking a granular understanding of a real-world drug discovery program, from initial hypothesis to preclinical proof-of-concept and beyond.

Introduction: The Rationale for Targeting the α2C-Adrenoceptor in CNS Disorders

The modulation of monoaminergic neurotransmission has long been a cornerstone of pharmacotherapy for a spectrum of CNS disorders, including schizophrenia, depression, and cognitive impairments. The α2-adrenoceptors (α2-ARs), a family of G-protein coupled receptors, are key regulators of neurotransmitter release. Comprising three subtypes (α2A, α2B, and α2C), these receptors have distinct anatomical distributions and physiological roles.

While the α2A-AR subtype is widely expressed throughout the CNS, the α2C-AR subtype exhibits a more restricted expression pattern, with notable localization in the striatum, hippocampus, and prefrontal cortex—brain regions critically implicated in the pathophysiology of various psychiatric and neurodegenerative diseases. This selective expression profile presented a compelling therapeutic hypothesis: a selective antagonist of the α2C-adrenoceptor could offer a more targeted modulation of neurotransmitter systems, potentially enhancing therapeutic efficacy while mitigating the side effects associated with non-selective α2-AR antagonists.

Previous research using transgenic mouse models had already hinted at the therapeutic potential of α2C-AR antagonism in major depressive disorder and schizophrenia.[1] The development of selective antagonists was the logical next step to pharmacologically validate this target. ORM-10921 emerged from this strategic pursuit by scientists at Orion Pharma, led by a team including Jukka Sallinen.[2]

The Discovery of ORM-10921: A Molecule Engineered for Selectivity

The discovery of ORM-10921 was a result of a focused medicinal chemistry effort to identify a potent and selective α2C-adrenoceptor antagonist. The chemical architecture of ORM-10921, a rigid tetracyclic framework with two adjacent chiral centers, was meticulously designed to optimize its interaction with the target receptor.[3][4]

Synthesis and Stereochemistry

The synthesis of ORM-10921 was a multi-step process involving key reactions such as asymmetric α-alkylation of an α,β-unsaturated imide and a Bischler-Napieralski cyclization/asymmetric reduction.[3] The stereochemistry of the molecule was found to be crucial for its biological activity, and significant efforts were made to develop a highly enantioselective synthetic route.[3] Subsequent studies involving the synthesis and evaluation of all four stereoisomers and various analogs provided valuable insights into the structure-activity relationship (SAR) and the binding mode of ORM-10921 at the α2C-adrenoceptor.[4]

Preclinical Validation: Demonstrating Therapeutic Potential in Animal Models

A series of rigorous preclinical studies were conducted to characterize the pharmacological profile of ORM-10921 and to evaluate its therapeutic potential in animal models of CNS disorders.

In Vitro Pharmacological Profile

Standard in vitro receptor binding and functional assays were employed to determine the potency and selectivity of ORM-10921. These studies revealed that ORM-10921 is a potent antagonist of the α2C-adrenoceptor with a Kb value ranging from 0.078 to 1.2 nM, depending on the assay method.[1][2] Crucially, it displayed a 10 to 100-fold selectivity for the α2C-AR subtype over the α2A-AR subtype and other relevant receptors.[1][2]

| Parameter | Value | Source |

| α2C-AR Antagonism (Kb) | 0.078 - 1.2 nM | [1][2] |

| Selectivity (α2C vs. α2A) | 10-100 fold | [1][2] |

In Vivo Mechanism of Action: Modulation of Prefrontal Cortex Dopamine Levels

To elucidate the in vivo mechanism of action, microdialysis studies were performed in rats to measure the effect of ORM-10921 on extracellular neurotransmitter levels in the prefrontal cortex. These experiments demonstrated that administration of ORM-10921 led to a significant increase in extracellular dopamine levels in this brain region.[1][2] This finding provided a direct link between α2C-AR antagonism and the modulation of a key neurotransmitter system implicated in psychosis and depression.

}

Behavioral Pharmacology: Evidence of Antidepressant and Antipsychotic-like Efficacy

The therapeutic potential of ORM-10921 was further investigated in established behavioral models of depression and schizophrenia.

In the forced swimming test (FST), a widely used model to screen for antidepressant activity, ORM-10921 demonstrated potent antidepressant-like effects.[1][2] Rats treated with ORM-10921 exhibited a significant reduction in immobility time, an effect comparable to that of established antidepressant drugs.[5]

Experimental Protocol: Forced Swimming Test (FST) in Rats

-

Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure:

-

Day 1 (Pre-test): Naive rats are individually placed in the cylinder for a 15-minute habituation session.

-

Day 2 (Test): 24 hours after the pre-test, the animals are administered ORM-10921 (or vehicle/reference drug) via subcutaneous injection. Following a 30-minute pre-treatment period, the rats are placed back into the cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (defined as the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating that is deficient in schizophrenic patients. In rodent models, NMDA receptor antagonists like phencyclidine (PCP) or MK-801 are used to induce a deficit in PPI, mimicking a key endophenotype of schizophrenia. ORM-10921 was shown to effectively reverse the PCP-induced deficit in PPI, demonstrating its antipsychotic-like potential.[2][6]

Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Procedure:

-

Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.

-

Stimuli: The test session consists of a series of trials with different acoustic stimuli: a startling pulse alone (e.g., 120 dB), a non-startling prepulse (e.g., 75-85 dB) followed by the startling pulse, or the prepulse alone.

-

Drug Administration: ORM-10921 (or vehicle/reference drug) and the PPI-disrupting agent (e.g., PCP) are administered prior to the test session.

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. A reversal of the PCP-induced deficit in PPI is indicative of an antipsychotic-like effect.

}

Developmental Trajectory and Strategic Considerations

Orion also developed another selective α2C-adrenoceptor antagonist, ORM-12741, which progressed into clinical trials for the treatment of cognitive dysfunction and neuropsychiatric symptoms in Alzheimer's disease. It is a common and rational strategy in pharmaceutical development to prioritize the clinical advancement of one lead candidate from a particular class of compounds. The decision to move forward with ORM-12741 likely led to the discontinuation of the ORM-10921 program. This strategic choice could have been based on a variety of factors, including subtle differences in the pharmacokinetic or safety profiles of the two compounds that are not detailed in the published literature.

Conclusion

The story of ORM-10921 is a salient example of a rational drug discovery program. The initial hypothesis, grounded in the distinct neuroanatomical distribution of the α2C-adrenoceptor, led to the development of a selective and potent antagonist. Rigorous preclinical testing, including in vitro pharmacology, in vivo mechanism of action studies, and behavioral models, provided a strong validation of its therapeutic potential for CNS disorders.

While ORM-10921 did not proceed to clinical trials, its development was not a failure. The program successfully validated the α2C-adrenoceptor as a viable therapeutic target and paved the way for the clinical development of a related compound, ORM-12741. The in-depth technical history of ORM-10921 serves as a valuable case study for drug development professionals, illustrating the intricate interplay of medicinal chemistry, pharmacology, and strategic decision-making that governs the journey of a new chemical entity from the laboratory to potential clinical application.

References

-

Sallinen, J., Holappa, J., Koivisto, A., Kuokkanen, K., Chapman, H., Lehtimäki, J., Piepponen, P., Mijatovic, J., Tanila, H., Virtanen, R., Sirviö, J., & Haapalinna, A. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(4), 239-249. [Link]

-

ResearchGate. (n.d.). Pharmacological Characterisation of a Structurally Novel α 2C -Adrenoceptor Antagonist ORM-10921 and its Effects in Neuropsychiatric Models. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular modeling of ORM‐10921 and its analogs as α2C‐adrenoceptor antagonists. Retrieved February 3, 2026, from [Link]

- Sallinen, J., et al. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology.

- Uys, M. M., et al. (2017).

- Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol.

- Zhu, L., et al. (2023). Synthesis, biological evaluation, and molecular modeling of ORM-10921 and its analogs as α2C-adrenoceptor antagonists. Archiv der Pharmazie.

-

Patsnap. (n.d.). ORM-10921. Retrieved February 3, 2026, from [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). ORM-12741. Retrieved February 3, 2026, from [Link]

- Harvey, B. H., et al. (2017). Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective. Frontiers in Pharmacology.

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved February 3, 2026, from [Link]

- Castagné, V., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Current Protocols in Mouse Biology.

- Plosker, G. L. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. ACS Chemical Neuroscience.

- Scheinin, M., et al. (2001). Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302. British Journal of Pharmacology.

- Sallinen, J., et al. (1997).

- Zhang, Z., et al. (2023). Synthesis, biological evaluation, and molecular modeling of ORM-10921 and its analogs as α2C-adrenoceptor antagonists. Archiv der Pharmazie.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation, and molecular modeling of ORM-10921 and its analogs as α2C -adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro and In Vivo Properties of ORM-10921

Executive Summary

ORM-10921 is a potent, highly selective antagonist of the

Unlike non-selective

Therapeutic Relevance: Schizophrenia (cognitive and negative symptoms), Major Depressive Disorder, and Alzheimer’s disease-associated cognitive dysfunction.

Chemical Identity & Structural Logic

ORM-10921 is characterized by a rigid tetracyclic framework possessing two neighboring chiral centers. This structural rigidity is a deliberate medicinal chemistry strategy to restrict conformational flexibility, thereby enhancing selectivity for the

-

Chemical Class: Tetracyclic indoline derivative.

-

Stereochemistry: The compound is synthesized via asymmetric

-alkylation and Bischler-Napieralski cyclization to yield specific enantiomers, as the spatial arrangement is critical for fitting the

In Vitro Pharmacology[2][3]

Binding Affinity and Potency

ORM-10921 demonstrates sub-nanomolar affinity for the human

| Parameter | Value | Assay System | Reference |

| 0.08 – 1.2 nM | CHO cells expressing h | Sallinen et al., 2013 | |

| ~1.0 nM | Radioligand binding ( | Sallinen et al., 2013 | |

| Selectivity Ratio | 10–100 fold | vs. | Sallinen et al., 2013 |

Selectivity Profile

The critical differentiator of ORM-10921 is its "clean" profile against the

- -AR: Weak affinity.[1][2] This receptor mediates sedation and blood pressure regulation. Low affinity here predicts a favorable safety profile.

-

Other Receptors: Negligible activity at dopamine (

), serotonin (

Functional Characterization

In functional assays measuring intracellular calcium mobilization or GTP

In Vivo Pharmacology[1][2][3][4]

Mechanism of Action (MOA)

The

Blockade by ORM-10921 results in:

-

Disinhibition of presynaptic terminals.

-

Enhanced release of Dopamine (DA) and Serotonin (5-HT) specifically in the Prefrontal Cortex (PFC) .

-

Modulation of GABAergic interneurons in the striatum.

Caption: Mechanism of Action: ORM-10921 blocks stress-recruited Alpha-2C receptors, disinhibiting monoamine release in key brain regions.

Pharmacokinetics (PK) & Dosing

While public specific PK parameters (e.g.,

-

Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.).[3]

-

Effective Dose Range: 0.01 – 0.3 mg/kg.

-

Duration: Supports once-daily (QD) dosing in chronic models (e.g., 14-day studies in FSL rats).

-

Brain Penetration: High. The behavioral effects confirm rapid crossing of the Blood-Brain Barrier (BBB).

Key Behavioral Efficacy Data[5]

| Model | Disorder Relevance | Effect of ORM-10921 |

| Microdialysis | Neurochemistry | Increases extracellular DA in PFC at baseline and under stress.[1] |

| Prepulse Inhibition (PPI) | Schizophrenia (Sensorimotor gating) | Reverses deficits induced by isolation rearing or NMDA antagonists (PCP/MK-801). |

| Forced Swim Test (FST) | Depression | Reduces immobility time (antidepressant-like), comparable to imipramine.[3] |

| Novel Object Recognition (NOR) | Cognitive Deficit | Reverses memory deficits in "Flinders Sensitive Line" (genetic depression model) and NMDA-hypofunction models. |

Experimental Protocols

Protocol A: In Vitro Functional Antagonism Assay

Objective: Determine the

-

Cell Line Preparation: Use CHO (Chinese Hamster Ovary) cells stably transfected with human

-AR. Cultivate in Ham's F-12 medium with 10% FBS and G418 selection. -

Dye Loading: Harvest cells and load with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in assay buffer (HBSS + 20 mM HEPES).

-

Compound Addition:

-

Plate cells in 96-well black-wall plates.

-

Add ORM-10921 at varying concentrations (

to

-

-

Agonist Challenge: Inject a fixed

concentration of a standard -

Measurement: Monitor intracellular calcium fluorescence (

) using a FLIPR or FlexStation. -

Analysis: Calculate

from the inhibition curve.[4] Convert to

Protocol B: In Vivo Prepulse Inhibition (PPI) of Acoustic Startle

Objective: Assess antipsychotic-like activity by measuring sensorimotor gating.

-

Animals: Male Wistar rats (or specific disease model strains like isolation-reared rats).

-

Drug Administration:

-

Test Group: ORM-10921 (0.03, 0.1, or 0.3 mg/kg, s.c.) dissolved in saline.

-

Control: Vehicle (Saline).

-

Induction (Optional): If testing reversal of deficit, administer PCP (phencyclidine) or MK-801 15-30 mins post-ORM-10921.

-

-

Apparatus: Standard startle chambers with background noise (65 dB).

-

Session Design:

-

Acclimatization: 5 minutes background noise.

-

Pulse-Alone Trials: 120 dB burst (40ms). Measures baseline startle.

-

Prepulse+Pulse Trials: Weak prepulse (e.g., 70, 75, 80 dB) precedes the 120 dB pulse by 100ms.

-

No-Stimulus Trials: Background noise only.

-

-

Data Calculation:

-

Validation: ORM-10921 should significantly increase %PPI compared to vehicle in deficit models.

-

Experimental Workflow Visualization

Caption: Integrated Screening Cascade for ORM-10921 characterization.

References

-

Sallinen, J., et al. (2013).

-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models.[1] Basic & Clinical Pharmacology & Toxicology, 113(4), 239-249. -

Uys, M., et al. (2017). The

-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 28(1), 26-36. -

Orion Corporation. (Assignee).[3] Use of Alpha-2C Antagonists for Treating Alzheimer's Disease.[1] (Related Patent Context for ORM series).

-

Uys, M., et al. (2016). The

-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 71, 108-116.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. optibrium.com [optibrium.com]

ORM-10921: A Selective α2C-Adrenoceptor Antagonist for Neuropsychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ORM-10921 is a novel, highly selective α2C-adrenoceptor (AR) antagonist that has demonstrated significant promise in preclinical models of various central nervous system (CNS) disorders.[1][2] Its unique pharmacological profile suggests potential therapeutic applications in conditions such as schizophrenia, depression, and cognitive impairments associated with neurodegenerative diseases like Alzheimer's disease.[1][3] This guide provides a comprehensive overview of the scientific rationale, mechanism of action, and key preclinical findings for ORM-10921, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential.

The α2C-Adrenoceptor: A Strategic Target for CNS Drug Development

The α2-adrenoceptors are a family of G protein-coupled receptors that modulate the release of various neurotransmitters. While the α2A-AR subtype is widely distributed and plays a key role in regulating cardiovascular function and sedation, the α2C-AR subtype is more selectively expressed in brain regions crucial for cognition, mood, and executive function, such as the striatum, hippocampus, and prefrontal cortex.[4] This distinct localization makes the α2C-AR an attractive therapeutic target, as its selective antagonism can potentially enhance neurotransmission in these key brain areas with a reduced risk of the systemic side effects associated with non-selective α2-AR antagonists.[1][3]

Selective blockade of α2C-ARs has been shown to increase the release of key neurotransmitters like dopamine and noradrenaline in the prefrontal cortex, which is a critical node in the neural circuitry underlying cognitive and affective processes.[1][3] This neurochemical effect forms the basis of the therapeutic hypothesis for α2C-AR antagonists in treating the negative and cognitive symptoms of schizophrenia, as well as depressive disorders.

Pharmacological Profile of ORM-10921

ORM-10921 is characterized by its high affinity and selectivity for the α2C-adrenoceptor.

| Parameter | Value | Source |

| Target | α2C-Adrenoceptor | [1][3] |

| Mechanism of Action | Antagonist | [1][3] |

| In Vitro Kb Values (α2C-AR) | 0.078 - 1.2 nM | [1][3] |

| Selectivity vs. α2A-AR | 10-100 fold | [1][3] |

Kb: Dissociation constant for an antagonist.

This high selectivity minimizes off-target effects, particularly those mediated by the α2A-AR, such as sedation and hypotension, which are common limitations of less selective α2-AR antagonists.[1][3]

Signaling Pathway and Mechanism of Action

The therapeutic effects of ORM-10921 are primarily attributed to its ability to modulate dopaminergic and glutamatergic neurotransmission through the antagonism of α2C-adrenoceptors.

Caption: Proposed mechanism of ORM-10921 action in the synapse.

By blocking the inhibitory presynaptic α2C-adrenoceptors, ORM-10921 disinhibits the release of dopamine in the prefrontal cortex.[1][3] This leads to an increase in extracellular dopamine levels, which is thought to underlie its pro-cognitive and antidepressant-like effects.[1][3]

Preclinical Evidence and Therapeutic Applications

Extensive preclinical studies have evaluated the efficacy of ORM-10921 in various animal models of neuropsychiatric disorders.

Schizophrenia

The therapeutic potential of ORM-10921 in schizophrenia has been investigated in models that recapitulate key aspects of the disease, such as sensorimotor gating deficits and cognitive impairments.

-

Antipsychotic-like Effects: In a neurodevelopmental model of schizophrenia using social isolation reared rats, ORM-10921 demonstrated antipsychotic-like effects by improving deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is disrupted in schizophrenia.[5]

-

Pro-cognitive Effects: The same study showed that ORM-10921 improved performance in the novel object recognition (NOR) test, indicating an enhancement of recognition memory.[5]

-

Synergistic Effects with Haloperidol: Interestingly, when co-administered with the typical antipsychotic haloperidol, ORM-10921 not only bolstered the therapeutic response but also reversed the reduction in striatal brain-derived neurotrophic factor (BDNF) levels observed in the animal model.[4][5] This suggests a potential for ORM-10921 as an adjunctive therapy to improve the efficacy of existing antipsychotics, particularly on the cognitive and negative symptoms of schizophrenia.[5]

Depression and Cognitive Dysfunction

ORM-10921 has also shown promise in models of depression and cognitive impairment.

-

Antidepressant-like Effects: In the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression, ORM-10921 significantly reduced immobility time in the forced swim test, a standard behavioral assay for antidepressant activity.[6]

-

Attenuation of Cognitive Deficits: In the same FSL rat model, ORM-10921 also attenuated deficits in recognition memory.[6] Furthermore, in models where cognitive impairment was induced by NMDA receptor antagonists, ORM-10921 was found to alleviate deficits in social behavior and water maze navigation.[1][3]

These findings strongly suggest that the selective antagonism of α2C-adrenoceptors by ORM-10921 could be a viable therapeutic strategy for major depressive disorder and the cognitive symptoms associated with various neuropsychiatric conditions.[6]

Experimental Protocols

The following are representative experimental protocols used in the preclinical evaluation of ORM-10921.

Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To assess the antidepressant-like effects of ORM-10921.

Methodology:

-

Animals: Flinders Sensitive Line (FSL) rats are used as a genetic model of depression.[6]

-

Drug Administration: ORM-10921 (e.g., 0.03 and 0.3 mg/kg) or vehicle is administered subcutaneously once daily for 14 days.[6] A reference antidepressant, such as imipramine (15 mg/kg, intraperitoneally), is used as a positive control.[6]

-

Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

-

Procedure:

-

On day 14 of treatment, rats are individually placed in the water cylinder for a 15-minute pre-swim session.

-

24 hours later, the animals are placed back in the cylinder for a 5-minute test session.

-

The duration of immobility (floating without struggling) during the 5-minute test is recorded.

-

-

Data Analysis: The immobility time of the ORM-10921-treated group is compared to that of the vehicle-treated group using appropriate statistical tests. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of Startle for Sensorimotor Gating

Objective: To evaluate the effect of ORM-10921 on sensorimotor gating deficits, relevant to schizophrenia.

Methodology:

-

Animals: Socially isolated reared (SIR) rats are used as a neurodevelopmental model of schizophrenia.[5]

-

Drug Administration: ORM-10921 (e.g., 0.01 mg/kg), haloperidol (0.2 mg/kg), a combination of both, or vehicle is administered subcutaneously once daily for 14 days.[5]

-

Apparatus: A startle response system consisting of a sound-attenuating chamber and a sensor to detect whole-body startle.

-

Procedure:

-

The test session consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

The startle amplitude is measured for each trial.

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The PPI values of the different treatment groups are compared. An increase in PPI in the ORM-10921-treated group compared to the vehicle-treated SIR group indicates an improvement in sensorimotor gating.

Caption: Workflow for Prepulse Inhibition (PPI) experiment.

Future Directions and Conclusion

The preclinical data for ORM-10921 strongly support its potential as a novel therapeutic agent for a range of neuropsychiatric disorders. Its selective α2C-adrenoceptor antagonism offers a targeted approach to enhance cognitive function and mood with a potentially favorable side-effect profile. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from schizophrenia, depression, and other CNS conditions characterized by cognitive and affective deficits. The continued exploration of selective α2C-AR antagonists like ORM-10921 represents an exciting frontier in neuropsychiatric drug discovery.

References

-

Sallinen, J., et al. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(4), 231-239. [Link]

-

Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 68, 85-92. [Link]

-

Uys, M. M., Shahid, M., & Harvey, B. H. (2017). Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective. ACS Chemical Neuroscience, 8(8), 1645-1650. [Link]

-

Frontiers in Cellular Neuroscience. (2021). Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury. Frontiers. [Link]

-

Uys, M. M., et al. (2017). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 28(1), 69-75. [Link]

-

Sallinen, J., et al. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. PubMed. [Link]

-

Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). ORM-12741. Alzheimer's Drug Discovery Foundation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ORM-10921 (free base) experimental protocol for rats

Application Note: Experimental Protocol for ORM-10921 (Free Base) in Rat Models

Abstract & Therapeutic Rationale

ORM-10921 is a potent, highly selective

This protocol details the handling, formulation, and administration of ORM-10921 (Free Base) for in vivo experimentation in rats. It focuses on achieving consistent bioavailability despite the lipophilic nature of the free base and outlines validated behavioral assays for efficacy assessment.

Compound Characterization

| Parameter | Specification |

| Compound Name | ORM-10921 (Free Base) |

| IUPAC Name | (1S,12bS)-1-(methoxymethyl)-1-methyl-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizine |

| CAS Number | 610782-82-6 |

| Molecular Weight | 285.38 g/mol |

| Target | |

| Selectivity | >10-fold vs. |

| Physical State | Solid (Light yellow powder) |

| Storage | -20°C (Desiccated) |

Formulation Protocol (Critical)

Challenge: The free base form of ORM-10921 is lipophilic and poorly soluble in neutral aqueous buffers. Direct addition to saline will result in suspension/precipitation, leading to erratic absorption. Solution: Use a DMSO co-solvent system or in situ salt conversion.

Method A: DMSO/Tween Co-solvent (Recommended for Acute Studies)

Best for ensuring complete solubilization without pH manipulation.

-

Stock Solution (500x): Dissolve ORM-10921 Free Base in 100% DMSO to a concentration of 5 mg/mL . Vortex until clear.

-

Vehicle Preparation: Prepare a solution of 0.9% Saline + 1% Tween 80 .

-

Final Formulation:

-

Slowly add the DMSO stock to the Vehicle while vortexing rapidly.

-

Final Composition: 0.2% DMSO / 1% Tween 80 / 98.8% Saline.

-

Note: The final concentration of ORM-10921 should be adjusted based on the dosing volume (typically 1 mL/kg or 5 mL/kg).

-

Method B: Acid Conversion (Recommended for Chronic/Sub-chronic Studies)

Reduces vehicle toxicity (DMSO) for long-term dosing (14+ days).

-

Weigh the required amount of ORM-10921 Free Base.

-

Add 0.1 M HCl dropwise (approx. 1.1 molar equivalents) and vortex. The powder should dissolve as it converts to the hydrochloride salt.

-

Dilute with sterile 0.9% saline to the target volume.

-

pH Adjustment: Carefully adjust pH to 5.5–6.5 using dilute NaOH. Caution: Approaching pH >7.0 may cause the free base to precipitate out.

In Vivo Experimental Protocol (Rat)

Animal Model Selection

-

Strains: Wistar or Sprague-Dawley Rats (Male, 200–300g).

-

Disease Models:

Dosing Regimen

ORM-10921 exhibits a potent pharmacological profile; low doses are effective.

| Parameter | Protocol Standard |

| Route | Subcutaneous (s.c.) preferred; Intraperitoneal (i.p.) acceptable. |

| Dose Range | 0.01 – 0.3 mg/kg (Optimal efficacy often seen at 0.03 mg/kg). |

| Volume | 1 mL/kg (s.c.) or 2–5 mL/kg (i.p.). |

| Frequency | Once Daily (QD). |

| Duration | Acute (single dose) or Sub-chronic (14 days). |

| Washout | 24–48 hours recommended between behavioral tests if reusing animals. |

Experimental Workflow (Timeline)

The following timeline illustrates a standard sub-chronic efficacy study.

Figure 1: Experimental timeline for evaluating ORM-10921 in a neurodevelopmental rat model.

Key Behavioral Assays

A. Novel Object Recognition (NOR) – Cognitive Deficit[3][6]

-

Rationale:

blockade enhances prefrontal cortex (PFC) dopamine, improving working memory. -

Protocol:

-

Habituation: 2 days in open field.

-

Training (T1): Expose rat to two identical objects (10 min).

-

Retention Interval: 1 hour (short-term) or 24 hours (long-term).

-

Testing (T2): Expose to one familiar and one novel object (5 min).

-

Scoring: Discrimination Index (DI) =

. -

Expected Result: ORM-10921 treated rats show significantly higher DI compared to vehicle in deficit models.

-

B. Prepulse Inhibition (PPI) – Sensorimotor Gating

-

Rationale: Measures antipsychotic-like activity.[1][5][2][3]

-

Protocol:

-

Startle: 120 dB pulse alone.

-

Prepulse: 70–80 dB prepulse (20–100ms before pulse).

-

Measure: % Inhibition of startle response.

-

Expected Result: ORM-10921 reverses PPI deficits induced by isolation or PCP.

-

Mechanism of Action (Signaling Pathway)

ORM-10921 functions by blocking the autoinhibitory

Figure 2: Pharmacological mechanism. ORM-10921 prevents the Gi/o-mediated inhibition of calcium influx and cAMP production, thereby restoring neurotransmitter release in hypoglutamatergic/hypodopaminergic states.

References

-

Sallinen, J., et al. (2013).

-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models.[5] Basic & Clinical Pharmacology & Toxicology, 113(4), 239-249. Link -

Uys, M., et al. (2016). The

-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol.[2] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 71, 108-116.[2] Link -

Uys, M., et al. (2017). The

-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat.[4] Behavioural Pharmacology, 28(1), 16-25. Link -

Orion Corporation. (Patent Assignee).[2][4] Benzofuro-quinolizine derivatives as alpha2C antagonists. (Relevant chemical structure and synthesis data).

Sources

- 1. Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols: A Guide to the Solubilization of ORM-10921 for In Vivo Preclinical Research

Executive Summary

ORM-10921 is a potent and selective α2C-adrenoceptor antagonist with demonstrated potential in preclinical models of neuropsychiatric disorders.[1][2] Successful in vivo evaluation of this compound is critically dependent on achieving a stable, homogenous, and biocompatible formulation suitable for parenteral administration. This guide provides a comprehensive overview of formulation strategies, beginning with methods reported in the literature and expanding to systematic protocols for researchers who may encounter solubility challenges or require different dosing concentrations. We will detail vehicle selection, step-by-step dissolution procedures, quality control checks, and safety considerations, grounded in established principles of pharmaceutical formulation for poorly soluble compounds.[3][4][5]

Physicochemical Properties & Known Formulation Precedent

A thorough public literature search did not yield specific quantitative data on the aqueous solubility, pKa, or logP of ORM-10921. This absence of data necessitates an empirical, stepwise approach to formulation development.

However, published preclinical studies provide a critical starting point. Multiple research groups have successfully administered ORM-10921 subcutaneously (s.c.) to rats. A key study explicitly states that ORM-10921 was "dissolved in physiological saline to an injection volume of 1 ml/kg" for doses of 0.03, 0.1, and 0.3 mg/kg.[2] This precedent suggests that at lower concentrations, ORM-10921 possesses sufficient aqueous solubility for direct dissolution in a simple, isotonic vehicle, which is the ideal scenario for in vivo studies due to minimal vehicle-induced biological effects.

Formulation Strategy: A Stepwise Approach

The core principle of this guide is to begin with the simplest, most biocompatible vehicle system and only increase complexity if solubility limits are encountered. The choice of formulation can significantly impact drug exposure and tolerability; therefore, a vehicle-only control group is mandatory in all experiments.[6]

The following decision tree outlines the logical workflow for developing a suitable formulation for ORM-10921.

Caption: Formulation development decision tree for ORM-10921.

Experimental Protocols

Safety First: Always handle ORM-10921 and all solvents in a well-ventilated area (ideally a chemical fume hood) while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Direct Dissolution in Physiological Saline (Recommended Starting Point)

This protocol is based on published literature and represents the simplest and most desirable formulation.[2]

Materials:

-

ORM-10921 powder

-

Sterile 0.9% Sodium Chloride solution (Physiological Saline)

-

Sterile, glass vials

-

Vortex mixer

-

Sonicator (water bath)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate Required Mass: Determine the total mass of ORM-10921 needed for your study. For example, for a 0.3 mg/kg dose in 10 animals (250g each) with an injection volume of 1 ml/kg, you would need:

-

0.3 mg/kg * 0.25 kg/animal * 10 animals = 0.75 mg

-

Always prepare a slight excess (e.g., 10-20%) to account for transfer losses.

-

-

Weigh Compound: Accurately weigh the ORM-10921 powder and place it into a sterile glass vial.

-

Add Vehicle: Add the calculated volume of sterile 0.9% saline to the vial.

-

Promote Dissolution:

-

Vortex the vial vigorously for 1-2 minutes.

-

If solids remain, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to 37°C) may also be attempted, but check for compound stability if doing so.

-

-

Quality Control:

-

Visual Inspection: Hold the vial against a dark background. The solution must be completely clear and free of any visible particles or haze.

-

pH Measurement: The pH should be close to physiological (7.0-7.4). If not, consider if pH adjustment is necessary, but be aware this can affect solubility and stability.

-

-

Sterilization: Draw the final, clear solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This is a critical step for any parenteral preparation to ensure sterility.[7][8][9]

Protocol 2: Co-Solvent Formulation (For Increased Solubility)

If Protocol 1 fails, a co-solvent system is the next logical step. Dimethyl sulfoxide (DMSO) is a powerful solvent for both polar and nonpolar compounds.[10] However, its concentration must be minimized to avoid in vivo toxicity.[11]

Materials:

-

Same as Protocol 1, plus:

-

High-purity, sterile-filterable DMSO

Procedure:

-

Prepare Stock Solution: Weigh the ORM-10921 and place it in a sterile vial. Add a minimal volume of DMSO to completely dissolve the powder (e.g., 50-100 µL). Vortex until a clear stock solution is formed.

-

Dilute with Saline: While vortexing, slowly add the sterile 0.9% saline to reach the final desired volume. Crucially, the final concentration of DMSO should not exceed 10% (v/v), with <5% being preferable. [6]

-

Quality Control & Sterilization: Follow steps 5 and 6 from Protocol 1. Observe carefully for any precipitation ("crashing out") upon addition of the aqueous saline. If this occurs, a different formulation is needed.

Protocol 3: Advanced Formulations (Surfactants & Cyclodextrins)

If higher concentrations are needed or precipitation persists, more advanced formulation strategies can be employed. These introduce more complexity and potential for vehicle-induced biological effects, requiring stringent vehicle controls.

| Vehicle System Component | Function | Typical Final Concentration | Key Considerations |

| Tween® 80 (Polysorbate 80) | Non-ionic surfactant, enhances solubility by forming micelles.[12][13] | 0.1% - 5% (v/v) | Can have biological effects.[14] A common vehicle is 10% DMSO, 10% Tween 80, 80% Saline.[6] |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Forms inclusion complexes, encapsulating the drug to enhance aqueous solubility.[3][15][16] | 10% - 40% (w/v) in water | Generally considered safe. Can alter drug pharmacokinetics. Requires optimization of drug-to-cyclodextrin ratio.[17][18] |

General Procedure for Advanced Formulations:

-

Preparation:

-

For Tween 80: Prepare a stock solution of Tween 80 in saline. The drug can be pre-dissolved in a minimal amount of DMSO (as in Protocol 2) and then diluted with the Tween 80/saline mixture.

-

For HP-β-CD: Dissolve HP-β-CD in sterile water for injection. Add the ORM-10921 powder to this solution. Dissolution can be aided by vortexing, sonication, and overnight stirring at room temperature.

-

-

Quality Control & Sterilization: Follow steps 5 and 6 from Protocol 1.

Validation and Best Practices

-

Pilot Batches: Always start with small-scale pilot batches to determine the optimal formulation before preparing a large volume for the full study.

-

Stability: Once a clear solution is achieved, assess its short-term stability. Let it stand at room temperature for several hours and check for any signs of precipitation. Prepare formulations fresh on the day of injection whenever possible.

-

Aseptic Technique: All parenteral preparations must be made under sterile conditions to prevent infection.[8][9]

-

Documentation: Meticulously document the exact composition and preparation method of your formulation in your lab notebook for reproducibility.

References

-

Sallinen, J., Holappa, J., Koivisto, A., Lehtimäki, J., Savola, J. M., & Haapalinna, A. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Basic & Clinical Pharmacology & Toxicology, 113(4), 231-239. Retrieved from [Link]

-

Request PDF. (n.d.). Pharmacological Characterisation of a Structurally Novel α 2C -Adrenoceptor Antagonist ORM-10921 and its Effects in Neuropsychiatric Models. Retrieved from [Link]

-

Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Retrieved from [Link]

-

Uys, M., Harvey, B. H., & Malan, S. F. (2017). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Brain Research, 317, 432-438. Retrieved from [Link]

-

Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

-

Costa, J. R., et al. (2019). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Drug Discovery Today, 24(1), 219-231. Retrieved from [Link]

-

ResearchGate. (n.d.). What is the maximum concentration of DMSO, we can use in animal experiments?. Retrieved from [Link]

-

Roquette. (n.d.). Parenteral preparations, challenges in formulations. Retrieved from [Link]

-

Lavan, M., & Knipp, G. T. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

-

de Oliveira, G. G., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(9), 2659. Retrieved from [Link]

-

Washington State University IACUC. (2023). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]

-

AVS Life Sciences. (n.d.). 4 Key Practices for Safe Parenteral Injection Compliance. Retrieved from [Link]

-

Kari, G., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology, 12, 796259. Retrieved from [Link]

-

Uys, M. M., et al. (2017). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. European Neuropsychopharmacology, 27(1), 61-71. Retrieved from [Link]

-

Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. Retrieved from [Link]

-

Tønning, E., et al. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology, 7, 1878. Retrieved from [Link]

-

Paudel, A., et al. (2010). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 2(3), 329-358. Retrieved from [Link]

-

ResearchGate. (n.d.). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

-

SlideShare. (2022). A Detailed Concepts on Parenteral Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Jain, A., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

-

Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapter <1> Injections. Retrieved from [Link]

-

Al-Soufi, G. J., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(11), 2596. Retrieved from [Link]

-

CarboHyde. (2023, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Retrieved from [Link]

-

Sun, J., et al. (2016). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. RSC Advances, 6(1), 715-722. Retrieved from [Link]

Sources

- 1. Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. Roquette Health & Pharma Solutions Press Releases [roquette.com]

- 8. 4 Key Practices for Safe Parenteral Injection Compliance [avslifesciences.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]

- 18. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Prefrontal Dopamine Neurotransmission: Application Notes and Protocols for the Selective α2C-Adrenoceptor Antagonist ORM-10921

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ORM-10921, a potent and selective α2C-adrenoceptor antagonist, to investigate dopamine release in the prefrontal cortex (PFC). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to empower researchers in neuroscience and drug discovery.

Introduction: The Significance of Prefrontal Dopamine and the Role of ORM-10921

The prefrontal cortex, the brain's executive control center, governs higher-order cognitive functions such as working memory, decision-making, and attention.[1][2] Dopaminergic signaling within the PFC is critical for modulating these processes.[2] Dysregulation of prefrontal dopamine is implicated in numerous neuropsychiatric and neurodegenerative disorders, including schizophrenia, depression, and Alzheimer's disease.[3][4]

ORM-10921 is a structurally novel antagonist with high selectivity for the α2C-adrenoceptor subtype over α2A and other receptors.[3] This selectivity is paramount, as it allows for the targeted investigation of the α2C-adrenoceptor's role in modulating neurotransmitter systems. Notably, administration of ORM-10921 has been demonstrated to increase extracellular dopamine levels specifically in the prefrontal cortex, highlighting its utility as a tool to probe the intricacies of dopamine neurochemistry and its behavioral correlates.[3][4]

Mechanism of Action: How ORM-10921 Modulates Dopamine Release

The primary mechanism through which ORM-10921 elevates prefrontal dopamine is the blockade of α2C-adrenoceptors. While the complete picture is still emerging, a key hypothesis involves the interplay between the noradrenergic and dopaminergic systems. α2-adrenoceptors, including the α2C subtype, are known to function as inhibitory autoreceptors on noradrenergic neurons and as heteroreceptors on other neuronal types.

One proposed mechanism is that by antagonizing α2C-adrenoceptors, ORM-10921 disinhibits noradrenergic neurons, leading to an increase in noradrenaline release in the PFC. This elevated noradrenaline can then influence dopamine release through several potential pathways. Furthermore, there is evidence suggesting that a significant portion of extracellular dopamine in the cortex is co-released with noradrenaline from noradrenergic terminals, a process primarily regulated by α2-adrenoceptors.[5] Blockade of these receptors by ORM-10921 would therefore enhance the release of both neurotransmitters from these terminals.

Caption: Proposed mechanism of ORM-10921 in the prefrontal cortex.

In Vivo Microdialysis for Measuring Dopamine Release

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals, providing a direct measure of neurotransmitter levels.[6] The following protocol details the use of in vivo microdialysis to assess the effects of ORM-10921 on dopamine release in the rat prefrontal cortex.

Materials and Reagents

| Material/Reagent | Supplier/Specifications |

| ORM-10921 | Synthesized or commercially available |

| Vehicle (e.g., saline, 0.5% methylcellulose) | Sterile, for injection |

| Male Wistar or Sprague-Dawley rats (250-300g) | Charles River or similar |

| Stereotaxic apparatus | Kopf Instruments or equivalent |

| Microdialysis probes (e.g., CMA 12) | CMA Microdialysis or equivalent |

| Syringe pump | Harvard Apparatus or equivalent |

| Artificial cerebrospinal fluid (aCSF) | Prepare fresh or purchase sterile |

| Anesthetic (e.g., isoflurane, ketamine/xylazine) | Veterinary grade |

| HPLC system with electrochemical detection (ECD) | See Section 4 for details |

Surgical Protocol: Microdialysis Probe Implantation

Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with relevant guidelines.

-

Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Monitor the animal's vital signs throughout the surgical procedure.

-

Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole over the medial prefrontal cortex.

-

Probe Implantation: Slowly lower the microdialysis probe to the target coordinates. For the rat medial prefrontal cortex, typical coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm, Mediolateral (ML): ±0.8 mm, Dorsoventral (DV): -4.5 mm from the skull surface.[7][8] These coordinates should be optimized for the specific rat strain and age.

-

Securing the Probe: Secure the probe to the skull using dental cement and skull screws.

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment. House the animal individually to prevent damage to the implant.

Microdialysis Experiment Protocol

-

Habituation: On the day of the experiment, connect the microdialysis probe to the perfusion system and place the rat in the experimental chamber. Allow the animal to habituate for at least 1-2 hours.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate, typically 1-2 µL/min.

-

Baseline Collection: Collect baseline microdialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of dopamine levels.

-

ORM-10921 Administration: Prepare ORM-10921 in a suitable vehicle. Administer the compound via the desired route (e.g., subcutaneous, intraperitoneal). Doses used in previous studies range from 0.01 to 0.3 mg/kg.[1][9]

-

Post-Administration Sample Collection: Continue collecting microdialysate samples every 20 minutes for at least 2-3 hours post-administration.

-

Sample Storage: Immediately freeze the collected samples on dry ice or in a -80°C freezer until analysis.

Caption: A streamlined workflow for in vivo microdialysis experiments.

Quantification of Dopamine: HPLC with Electrochemical Detection (ECD)

High-performance liquid chromatography coupled with electrochemical detection is a highly sensitive and reliable method for quantifying dopamine in microdialysate samples.[10][11]

HPLC-ECD System and Parameters

| Component | Specification |

| HPLC Pump | Isocratic or gradient capabilities |

| Autosampler | Cooled to 4°C |

| Column | C18 reverse-phase column (e.g., 3 µm, 100 x 2.1 mm) |

| Electrochemical Detector | Glassy carbon working electrode |

| Mobile Phase | Example: 75 mM sodium phosphate, 1.7 mM 1-octanesulfonic acid, 25 µM EDTA, 10% acetonitrile, pH 3.0 |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 10-20 µL |

| Detector Potential | +600 to +750 mV vs. Ag/AgCl reference electrode |

Sample Analysis Protocol

-

Standard Curve Preparation: Prepare a series of dopamine standards of known concentrations in aCSF.

-

Sample Thawing: Thaw the microdialysate samples on ice.

-

Injection: Inject the standards and samples into the HPLC system using the autosampler.

-

Data Acquisition: Record the chromatograms and the peak heights or areas corresponding to dopamine.

-

Quantification: Calculate the concentration of dopamine in the samples by comparing their peak responses to the standard curve.

-

Data Normalization: Express the post-administration dopamine levels as a percentage of the baseline levels for each animal.

Expected Results and Data Interpretation

Administration of ORM-10921 is expected to produce a time-dependent increase in extracellular dopamine levels in the prefrontal cortex. The magnitude and duration of this effect will depend on the dose and route of administration.

Data Presentation: Results should be presented as the mean ± SEM of the percentage change from baseline dopamine levels over time. Statistical analysis, such as a repeated-measures ANOVA followed by post-hoc tests, should be used to determine the significance of the effect of ORM-10921 compared to a vehicle control group.

Linking Neurochemistry to Behavior

The increase in prefrontal dopamine induced by ORM-10921 is associated with pro-cognitive and antipsychotic-like effects in animal models.[3][12] Researchers can correlate the neurochemical changes with behavioral outcomes in tasks that are sensitive to prefrontal dopamine function, such as:

-

Novel Object Recognition Test: To assess recognition memory.

-

Prepulse Inhibition of the Startle Response: To model sensorimotor gating deficits relevant to schizophrenia.

-

Forced Swim Test: To evaluate antidepressant-like activity.[1]

By combining in vivo microdialysis with behavioral testing, a more complete understanding of the functional consequences of α2C-adrenoceptor antagonism can be achieved.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low dopamine signal | Probe placement incorrect | Verify probe placement histologically post-experiment. |

| HPLC-ECD system malfunction | Check mobile phase, electrode polishing, and system connections. | |

| High variability in baseline | Insufficient habituation time | Increase the habituation period before baseline collection. |

| Animal stress | Ensure a quiet and stable experimental environment. | |

| No effect of ORM-10921 | Incorrect dosage or administration | Verify drug concentration and administration technique. |

| Drug degradation | Prepare fresh drug solutions for each experiment. |

References

-

Leinonen, M., et al. (2013). Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models. Pharmacology & Toxicology, 112(3), 195-207. [Link]

-

Request PDF. (n.d.). Pharmacological Characterisation of a Structurally Novel α 2C -Adrenoceptor Antagonist ORM-10921 and its Effects in Neuropsychiatric Models. ResearchGate. [Link]

-

Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat. Behavioural Pharmacology, 27(7), 637-646. [Link]

- Arnsten, A. F. (2009). The α2- (and α1-) AR plays a prominent role in the functioning of the prefrontal cortex (PFC) and as such mediates the effect of normal, aroused, and stressed NA levels on memory and other cognitive processes. Frontiers in Bioscience, 14, 2800-2811.

-

Erasmus, M., et al. (2016). The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 68, 64-71. [Link]

- Delgado, P. L., & Moreno, F. A. (2000). In vivo microdialysis shows differential effects of prenatal protein malnutrition and stress on norepinephrine, dopamine, and serotonin levels in rat orbital frontal cortex.

-

Ninja Nerd. (2022, September 30). Autonomic Pharmacology | Adrenergic Antagonists [Video]. YouTube. [Link]

-